molecular formula C14H17NO3 B2474537 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one CAS No. 927978-50-5

7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one

Cat. No.: B2474537
CAS No.: 927978-50-5
M. Wt: 247.294
InChI Key: XHBOUXHVNKUCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyspiro[chromene-2,4’-piperidin]-4(3H)-one is a complex organic compound characterized by its unique spiro structure, which involves a chromene and piperidine ring system

Properties

IUPAC Name

7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14/h2-3,8,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBOUXHVNKUCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyspiro[chromene-2,4’-piperidin]-4(3H)-one typically involves the condensation of a chromene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the spiro linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is also susceptible to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene or piperidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one exhibits several biological activities:

  • Anti-Tubercular Properties : A study demonstrated that derivatives of spiro[chromane-2,4'-piperidin]-4(3H)-one were synthesized and evaluated for their anti-tubercular activity. The results showed promising efficacy against Mycobacterium tuberculosis, suggesting potential for use in treating tuberculosis .
  • Inhibition of Acetyl-CoA Carboxylase : This compound acts as an inhibitor of acetyl-CoA carboxylase enzymes, which are crucial in fatty acid metabolism. Inhibiting these enzymes can lead to reduced fat accumulation and may be beneficial in treating obesity and related metabolic disorders .
  • Potential in Cancer Therapy : The compound's unique structure allows it to interact with various biological targets, potentially leading to anticancer effects. Its derivatives have been analyzed for their ability to inhibit cancer cell proliferation .

Case Studies

  • Obesity Treatment : A patent describes the use of 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one as part of a pharmaceutical composition aimed at treating obesity. The compound demonstrated effectiveness in reducing body weight and improving metabolic parameters in preclinical models .
  • Antimicrobial Activity : In a recent study, various derivatives of the compound were tested against different bacterial strains, showing significant antimicrobial activity. This suggests potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 7-Methoxyspiro[chromene-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Methoxyspiro[chromane-2,4’-piperidine] hydrochloride
  • 7-Methoxyspiro[3,4-dihydrochromene-2,4’-piperidine]-4-ol

Comparison: Compared to its analogs, 7-Methoxyspiro[chromene-2,4’-piperidin]-4(3H)-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one features a spirocyclic structure that combines a chromene and a piperidine ring. Its molecular formula is C15H18O3C_{15}H_{18}O_3 with a molecular weight of 246.31 g/mol. The compound's unique structure contributes to its bioactivity by allowing it to interact with various biological targets.

Synthesis

The synthesis of 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one typically involves multi-step organic reactions, including cyclization processes that yield the spirocyclic framework. Common methods include:

  • Cyclization of piperidine derivatives with chromene precursors under acidic or basic conditions.
  • Utilization of microwave-assisted synthesis to enhance reaction times and yields.

Antioxidant Activity

Research indicates that 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can contribute to its protective effects against oxidative stress-related diseases. A study demonstrated that the compound's antioxidant activity is comparable to well-known antioxidants such as ascorbic acid .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to antioxidant and antimicrobial activities, 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, suggesting potential applications in treating inflammatory diseases .

The biological activity of 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one is believed to be mediated through several mechanisms:

  • Interaction with cellular receptors : The spirocyclic structure allows the compound to fit into specific binding sites on enzymes or receptors, potentially modulating their activity.
  • Scavenging free radicals : This action reduces oxidative stress by neutralizing reactive oxygen species (ROS).
  • Inhibition of inflammatory mediators : The compound may inhibit pathways leading to the production of inflammatory cytokines.

Case Studies

  • Antioxidant Study : A comparative study assessed the antioxidant capacity of various spirocyclic compounds, where 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one exhibited an IC50 value lower than many synthetic antioxidants .
  • Antimicrobial Testing : In a study involving various bacterial strains, the compound showed effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one derivatives?

  • Answer : The compound and its analogs are synthesized via multi-step routes. A common approach involves reacting acid chlorides or sulfonyl chlorides with spiro[chroman-2,4’-piperidin]-4-one precursors under triethylamine catalysis. For example, derivatives are obtained by heating at 60°C for 5 hours, followed by solvent removal, aqueous workup, and ethanol recrystallization . Alternative methods use nucleophilic substitutions or cyclization reactions with piperidin-4-one intermediates. Key parameters include solvent choice (e.g., ethanol, DMF), catalyst type, and reaction time .

Q. How are structural and purity characteristics validated for this compound?

  • Answer : Characterization relies on NMR (¹H, ¹³C) and HRMS. For instance, ¹H NMR peaks at δ 1.56–1.83 ppm (pyran CH₂ groups) and δ 6.82–7.84 ppm (aromatic protons) confirm backbone integrity. Recrystallization from ethanol ensures purity (>95%), while HPLC or TLC monitors reaction progress .

Q. What initial biological screening assays are recommended for evaluating bioactivity?

  • Answer : MTT assays on cancer cell lines (e.g., MCF-7, HT29) assess cytotoxicity (IC₅₀ values). Apoptosis induction is quantified via Annexin V/PI flow cytometry. Positive controls (e.g., cisplatin) and dose-response curves (0.1–100 µM) are critical for validating activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced acetyl-CoA carboxylase inhibition?

  • Answer : Substitution at the dichlorobenzoyl group (C2 position) significantly impacts lipophilicity and enzyme binding. Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show nanomolar ACC inhibition, as evidenced by in vitro assays. Computational docking (e.g., AutoDock Vina) identifies key interactions with the enzyme’s active site .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:

  • Pharmacokinetic profiling : Assess plasma stability (e.g., microsomal assays) and logP values to optimize solubility.
  • Prodrug modification : Introduce ester groups to enhance membrane permeability.
  • Comparative assays : Validate target engagement using ex vivo tissue models .

Q. How can synthetic yields be optimized for spirocyclic intermediates?

  • Answer : Yield improvements (e.g., from 65% to >90%) require:

  • Catalyst screening : Replace triethylamine with DMAP for acylations.
  • Solvent optimization : Use DCM for acid chloride reactions to minimize side products.
  • Temperature control : Gradual heating (40–60°C) prevents decomposition of heat-sensitive intermediates .

Q. What mechanistic insights explain apoptosis induction in cancer cells by these derivatives?

  • Answer : Derivatives activate intrinsic apoptosis via mitochondrial pathways, evidenced by:

  • Caspase-3/7 activation : Fluorometric assays show >2-fold increase at 10 µM.
  • Bax/Bcl-2 modulation : Western blotting confirms pro-apoptotic protein upregulation.
  • ROS generation : Flow cytometry with DCFH-DA detects oxidative stress .

Analytical and Experimental Design Considerations

Q. What analytical techniques differentiate spirocyclic isomers in complex mixtures?

  • Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers. Supercritical fluid chromatography (SFC) coupled with polar modifiers (e.g., methanol/CO₂) achieves baseline separation. HRMS/MS fragments confirm structural assignments .

Q. How to design dose-response studies for compounds with narrow therapeutic windows?

  • Answer : Use logarithmic dilution series (e.g., 0.01–50 µM) to capture EC₅₀/IC₅₀ values accurately. Include replicates (n ≥ 3) and negative controls (DMSO vehicle). For toxic compounds, employ shorter exposure times (24 vs. 72 hours) to minimize off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.